
1-(Pyrrolidin-1-yl)prop-2-yn-1-one
Vue d'ensemble
Description
“1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is a chemical compound with the CAS Number: 82038-67-3 . It has a molecular weight of 123.15 and its IUPAC name is 1-propioloylpyrrolidine .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-1-yl)prop-2-yn-1-one” is represented by the InChI code: 1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a melting point of 89-91 . The exact density, boiling point, and flash point are not specified in the search results .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one, is widely utilized in drug discovery due to its versatility and presence in biologically active compounds . It offers a rich pharmacophore space for the development of new drugs, contributing significantly to the stereochemistry and three-dimensional structure of medicinal molecules. This compound can be used to synthesize novel entities with potential therapeutic applications.
Antioxidant Therapeutics
Derivatives of pyrrolidin-2-one exhibit significant antioxidant properties . As oxidative stress is a contributing factor to numerous diseases, including neurodegenerative disorders and cancer, 1-(Pyrrolidin-1-yl)prop-2-yn-1-one could serve as a precursor in the synthesis of antioxidants, providing a therapeutic avenue for these conditions.
Metabolic Disorder Treatments
Compounds related to 1-(Pyrrolidin-1-yl)prop-2-yn-1-one have been studied for their effects on metabolic disorders . They show promise in managing conditions like obesity, hyperglycemia, and hypertriglyceridemia, indicating potential applications in the treatment and management of metabolic syndrome and diabetes.
Neuropharmacology
The structural similarity of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one to psychoactive substances suggests its potential use in neuropharmacological research . It could be employed in the study of neurotransmitter systems, particularly dopamine and norepinephrine, to understand their role in psychiatric and neurological disorders.
Synthetic Chemistry
In synthetic chemistry, 1-(Pyrrolidin-1-yl)prop-2-yn-1-one serves as a valuable intermediate . Its unique structure allows for various chemical transformations, making it a key starting material in the synthesis of complex organic molecules.
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in 1-(Pyrrolidin-1-yl)prop-2-yn-1-one makes it an important scaffold for enantioselective synthesis . This application is crucial in producing chiral drugs, where the orientation of substituents can significantly influence biological activity and drug efficacy.
Agricultural Chemistry
Pyrrolidine derivatives have shown potential as intermediates in the development of agrochemicals . Their application in this field could lead to the creation of new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices.
Material Science
The incorporation of nitrogen heterocycles like pyrrolidine into materials could enhance their properties . 1-(Pyrrolidin-1-yl)prop-2-yn-1-one might be used in the design of novel materials with improved thermal stability, conductivity, or other desirable characteristics.
Mécanisme D'action
Pharmacokinetics
suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Action Environment
The action, efficacy, and stability of 1-(Pyrrolidin-1-yl)prop-2-yn-1-one can be influenced by various environmental factors. For instance, storage conditions can impact the stability of the compound . Furthermore, individual factors such as a person’s metabolic rate and the presence of other substances in the body can influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylprop-2-yn-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)8-5-3-4-6-8/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKXYIJIPTPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320285 | |
| Record name | 1-propioloylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)prop-2-yn-1-one | |
CAS RN |
82038-67-3 | |
| Record name | NSC357155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propioloylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


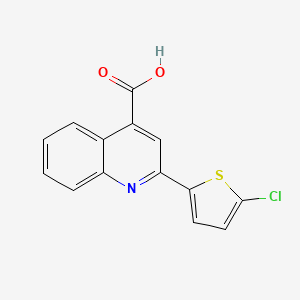



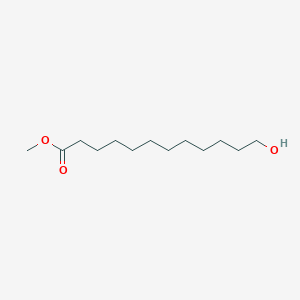

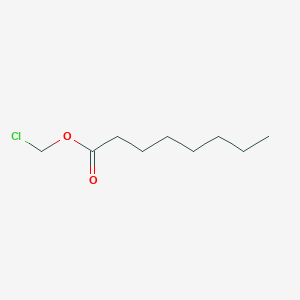
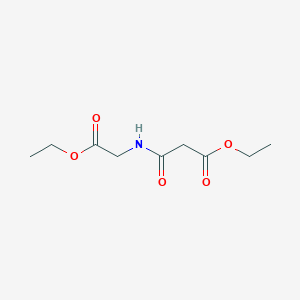
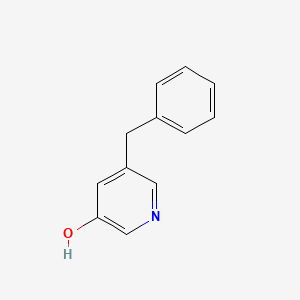
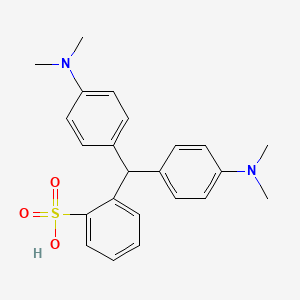
![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)

